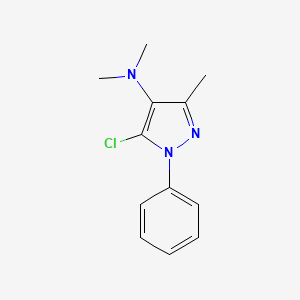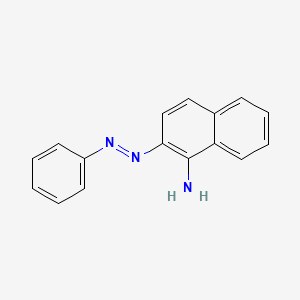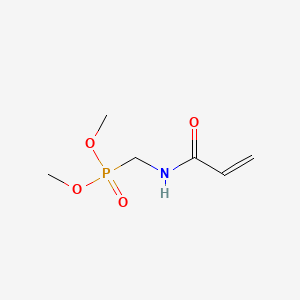
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is an organophosphorus compound with the molecular formula C6H12NO4P. It is known for its unique structure, which includes a phosphonate group, an amide group, and an allyl group. This compound is used in various scientific research applications due to its reactivity and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate amine and an allyl halide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can react with the allyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted allyl compounds .
Wissenschaftliche Forschungsanwendungen
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (((1-oxoallyl)amino)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The amide and allyl groups also contribute to its reactivity and ability to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the amide and allyl groups.
Dimethyl phosphite: Contains the phosphonate group but lacks the amide and allyl groups.
Acrylamidomethylphosphonic acid: Similar structure but with different functional groups
Uniqueness
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with both organic and inorganic molecules makes it valuable in multiple fields of research .
Eigenschaften
CAS-Nummer |
24610-95-5 |
|---|---|
Molekularformel |
C6H12NO4P |
Molekulargewicht |
193.14 g/mol |
IUPAC-Name |
N-(dimethoxyphosphorylmethyl)prop-2-enamide |
InChI |
InChI=1S/C6H12NO4P/c1-4-6(8)7-5-12(9,10-2)11-3/h4H,1,5H2,2-3H3,(H,7,8) |
InChI-Schlüssel |
OLKYWAGUBPTLHH-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CNC(=O)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


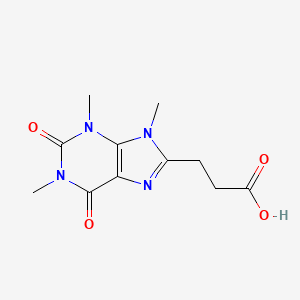
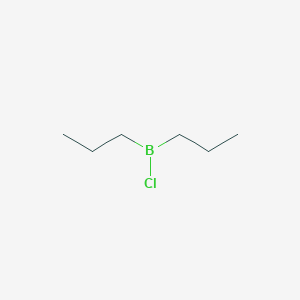
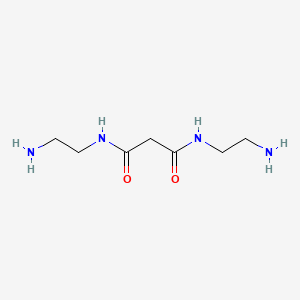
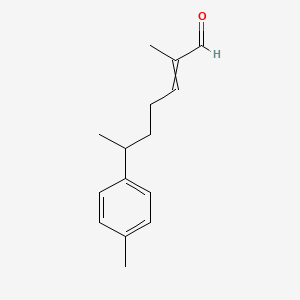

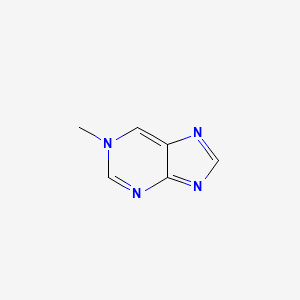

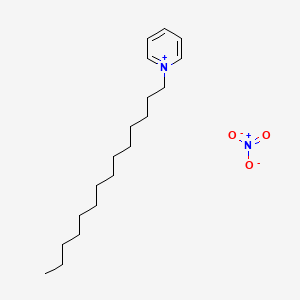
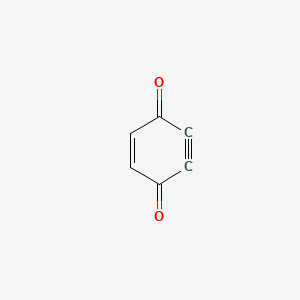
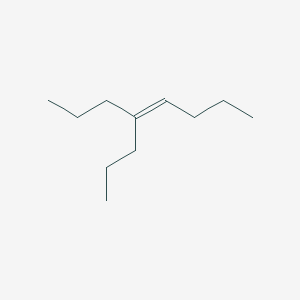
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
